molecular formula C22H17Br B13984983 10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene

10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene

Cat. No.: B13984983
M. Wt: 361.3 g/mol
InChI Key: NWYVSHVYLKKEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic compounds. The presence of bromine and methyl groups in this compound can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene typically involves the bromination of 9-(p-methyl phenyl)-2-methyl anthracene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or light.

Example Reaction: [ \text{9-(p-methyl phenyl)-2-methyl anthracene} + \text{Br}_2 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in optimizing the process.

Chemical Reactions Analysis

Types of Reactions

10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The anthracene core can be oxidized to form quinones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the aromatic rings.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 10-substituted derivatives.

    Oxidation: Formation of anthraquinones.

    Reduction: Formation of de-brominated or hydrogenated anthracenes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.

    Medicine: Investigated for its potential in drug development and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of 10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound’s polycyclic aromatic structure may interact with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromoanthracene
  • 10-Bromo-9-phenylanthracene
  • 9-(p-Methyl phenyl)-2-methyl anthracene

Comparison

10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and physical properties. Compared to 9-Bromoanthracene, the additional phenyl and methyl groups can enhance its solubility and alter its electronic properties, making it more suitable for specific applications in organic electronics and photochemistry.

Properties

Molecular Formula

C22H17Br

Molecular Weight

361.3 g/mol

IUPAC Name

10-bromo-2-methyl-9-(4-methylphenyl)anthracene

InChI

InChI=1S/C22H17Br/c1-14-7-10-16(11-8-14)21-17-5-3-4-6-18(17)22(23)19-12-9-15(2)13-20(19)21/h3-13H,1-2H3

InChI Key

NWYVSHVYLKKEEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=CC=CC=C42)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.